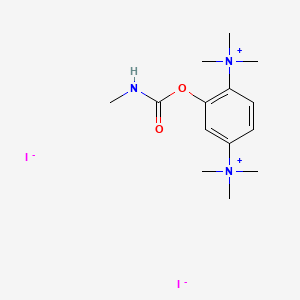
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is a chemical compound with the molecular formula C8H18N2O5S and a molecular weight of 254.30392 g/mol . This compound is known for its unique structure, which includes an ammonium group, an oxoallyl group, and a methyl sulphate group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate typically involves the reaction of 3-amino-2-propenoic acid methyl ester with trimethylamine and methyl sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxoallyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(methacryloyloxyethyl)ammonium methyl sulphate: Similar in structure but with a methacryloyloxyethyl group instead of an oxoallyl group.
Trimethyl(2-(2-methyl-1-oxoallyl)amino)propylammonium methyl sulphate: Another related compound with a different substitution pattern.
Uniqueness
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
79820-01-2 |
|---|---|
Molecular Formula |
C8H18N2O5S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |
InChI |
InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |
InChI Key |
LCDMPDGHVYVCFL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |
Related CAS |
65505-13-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


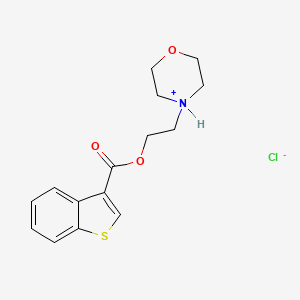
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
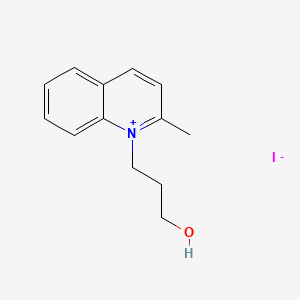

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
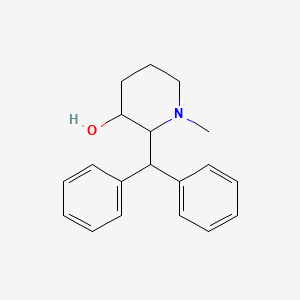
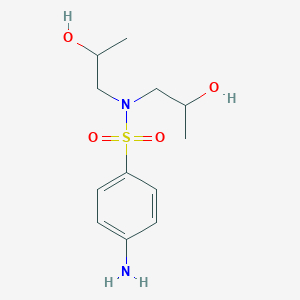
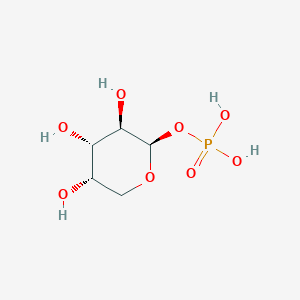
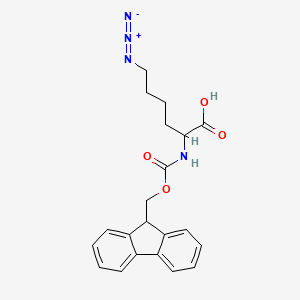
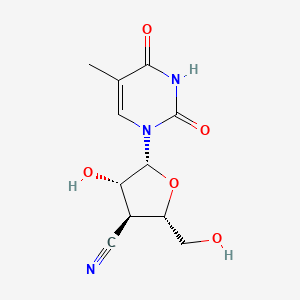


![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
